molecular formula C10H11FO2S B012648 Ethyl Fluoro(phenylthio)acetate CAS No. 106372-59-2

Ethyl Fluoro(phenylthio)acetate

Cat. No. B012648
M. Wt: 214.26 g/mol
InChI Key: LHWIKXHJWRIFPG-UHFFFAOYSA-N
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Description

Ethyl Fluoro(phenylthio)acetate is a chemical compound with the molecular formula C10H11FO2S and a molecular weight of 214.26 . It is also known by other synonyms such as FLUORO(PHENYLTHIO)ACETIC ACID ETHYL ESTER .


Synthesis Analysis

The synthesis of Ethyl Fluoro(phenylthio)acetate involves a reaction of sodium in ethanol with thiophenol, followed by ethyl chlorofluoroacetate . The reaction is carried out at room temperature for 3.5 hours . After stirring, the formation of the product is complete . The product is then diluted, washed, dried, and evaporated to yield Ethyl Fluoro(phenylthio)acetate .


Molecular Structure Analysis

The molecular structure of Ethyl Fluoro(phenylthio)acetate consists of a fluorine atom, a phenylthio group, and an ethyl ester group attached to an acetate backbone . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

Ethyl Fluoro(phenylthio)acetate has been involved in various chemical reactions. For instance, it has been used in the electrochemical fluorination process . In this process, the compound is subjected to anodic fluorination, resulting in the formation of mono-fluorinated products .


Physical And Chemical Properties Analysis

Ethyl Fluoro(phenylthio)acetate has a molecular weight of 214.26 . Other physical and chemical properties such as boiling point, melting point, density, etc., are not explicitly mentioned in the available resources.

Scientific Research Applications

  • Anticancer Prodrugs : Yamazaki et al. (1996) found that fluorine substitution on acyl groups in ethyl phenylacetate and phenylpropionate enhances their stereoselective hydrolysis by cancer cells, increasing their specificity as anticancer prodrugs (Yamazaki et al., 1996).

  • Chiral Agents for Secondary Alcohols : Hamman et al. (1987) discussed the synthesis of 2-Fluoro-2-phenyl acetic acid, which can be used as a chiral agent for derivatizing secondary alcohols, aiding in distinguishing enantiomers (Hamman et al., 1987).

  • Synthetic Applications in Photochemistry : Murakami et al. (2004) highlighted the electrosynthesis of ethyl α,α-difluoro-α-(phenylseleno)acetate and its application in photochemically producing regioselective difluorometylene adducts, showing promising synthetic applications (Murakami et al., 2004).

  • Glucose Sensing : Bao et al. (2021) developed a monomer, EDOT-FPBA, for enzyme-free glucose sensing under physiological conditions, potentially useful for glucose monitoring in living organisms (Bao et al., 2021).

  • Electrochemical Fluorination : Balandeh et al. (2017) studied the electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF), leading to the production of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate (Balandeh et al., 2017).

  • Synthesis of Multifunctional Carbon Compounds : Takéuchi et al. (1987) successfully synthesized optically active tetrafunctional carbon compounds and fluorine-containing trifunctional carbon compounds using titanium alkoxides, indicating new material development potentials (Takéuchi et al., 1987).

Safety And Hazards

While specific safety and hazard information for Ethyl Fluoro(phenylthio)acetate is not available, it is generally recommended to handle chemical substances with care, using appropriate personal protective equipment, and following standard safety procedures .

properties

IUPAC Name

ethyl 2-fluoro-2-phenylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c1-2-13-10(12)9(11)14-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWIKXHJWRIFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456924
Record name Ethyl Fluoro(phenylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Fluoro(phenylthio)acetate

CAS RN

106372-59-2
Record name Ethyl Fluoro(phenylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl Fluoro(phenylthio)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 150 ml of tetrahydrofuran (THF) were added 6.5 g (0.1 mole) of pulverized EtONa and 11.1 g (0.1 mole) of thiophenol and the mixture was refluxed for 10 minutes. Thereto was added 18.5 g (0.1 mole) of ethyl fluorobromoacetate and the mixture was refluxed for one hour with stirring. THF was removed by an evaporator and the precipitated NaBr was filtered. The organic layer was washed with water, dried and distilled to obtain 19.2 g (90%) of ethyl fluoro(phenylthio)acetate.
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Takeuchi, M Asahina, K Hori… - Journal of the Chemical …, 1988 - pubs.rsc.org
The synthesis of tri- and tetra-functional carbon compounds which possess three or four different functional groups on the same carbon atom is described.Reactions of ethyl bromofluoro…
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
T Kan, T Fukuyama - Citeseer
Nitrogen-containing compounds are important chemical entities, many of which show unique bioactivity. In view of this their efficient synthesis is an important issue in the development …
Number of citations: 3 citeseerx.ist.psu.edu

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